molecular formula C24H28N6O3 B2864382 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide CAS No. 1202985-82-7

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide

Cat. No.: B2864382
CAS No.: 1202985-82-7
M. Wt: 448.527
InChI Key: ZLRSZZSIWXWUCM-UHFFFAOYSA-N
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Description

The compound "2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide" is a synthetic organic molecule belonging to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives with appropriate reactants to introduce the piperidin-1-yl group at the pyrimidin-4-yl position. The key steps include nucleophilic substitution, amide bond formation, and oxidative coupling. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with catalysts such as triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods: For industrial-scale production, the synthesis is carried out in batch reactors with strict control over temperature, pressure, and reaction time to optimize yield and purity. Purification processes like recrystallization or column chromatography are employed to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions to modify the pyridazinone or pyrimidinyl rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Halogenated derivatives in the presence of a base like sodium hydride.

Major Products: The major products from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs that retain the core structure.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

Biology: In biological studies, it serves as a ligand in receptor binding assays and as a tool to investigate cellular pathways.

Medicine: Its potential therapeutic applications include anti-inflammatory, anticancer, and antiviral activities. It acts on specific molecular targets, making it valuable in drug development.

Industry: In the industrial sector, the compound is utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects through specific molecular targets such as enzymes or receptors. It binds to these targets, modulating their activity and influencing cellular pathways. The detailed mechanism involves interactions at the molecular level, leading to alterations in biochemical processes that underlie its biological effects.

Comparison with Similar Compounds

  • 2-(3-phenylpyridazin-6-yl)-N-(2-(4-(piperidin-1-yl)pyrimidin-6-yl)oxy)ethylpropanamide

  • 2-(6-oxo-3-(4-chlorophenyl)pyridazin-1(6H)-yl)-N-(2-((4-(piperidin-1-yl)pyrimidin-2-yl)oxy)ethyl)propanamide

Uniqueness: Compared to similar compounds, "2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide" exhibits unique structural features that enhance its binding affinity and specificity towards particular molecular targets

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c1-18(30-23(31)11-10-20(28-30)19-8-4-2-5-9-19)24(32)25-12-15-33-22-16-21(26-17-27-22)29-13-6-3-7-14-29/h2,4-5,8-11,16-18H,3,6-7,12-15H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRSZZSIWXWUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=NC=NC(=C1)N2CCCCC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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